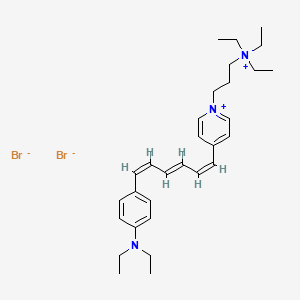
Neurodye GH4-64
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neurodye GH4-64 is a fluorescent styryl dye known for its ability to bind to cell nuclei of eukaryotic cells. It is widely used in various scientific research applications due to its unique properties, including its high fluorescence intensity and stability. The compound is also known by its chemical name, N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Neurodye GH4-64 involves multiple steps, starting with the preparation of the styryl dye core. The reaction typically involves the condensation of a pyridinium salt with an aldehyde derivative under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified using column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet the standards required for research and commercial applications.
化学反应分析
Types of Reactions
Neurodye GH4-64 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dye can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered fluorescence properties.
Reduction: Reduced forms of the dye with potential changes in fluorescence intensity.
Substitution: Substituted derivatives with modified chemical and physical properties.
科学研究应用
Neurodye GH4-64 is extensively used in various fields of scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and chemical reactions.
Biology: Employed in cell imaging and tracking studies due to its ability to bind to cell nuclei.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and devices for environmental monitoring and quality control.
作用机制
The mechanism of action of Neurodye GH4-64 involves its binding to the cell nuclei of eukaryotic cells. The dye interacts with nucleic acids, leading to an increase in fluorescence intensity. The molecular targets include DNA and RNA, and the binding occurs through electrostatic interactions and intercalation. The pathways involved in the dye’s action include the excitation of electrons upon exposure to light, resulting in fluorescence emission.
相似化合物的比较
Neurodye GH4-64 is compared with other similar fluorescent dyes, such as:
FM4-64: Another styryl dye with similar fluorescence properties but different binding characteristics.
DAPI: A fluorescent stain that binds strongly to DNA, used primarily in cell imaging.
Hoechst 33342: A bisbenzimide dye that binds to the minor groove of DNA, used in fluorescence microscopy.
Uniqueness
This compound stands out due to its high fluorescence intensity, stability, and specificity for cell nuclei. Its unique chemical structure allows for versatile applications in various research fields, making it a valuable tool for scientists.
属性
分子式 |
C30H45Br2N3 |
|---|---|
分子量 |
607.5 g/mol |
IUPAC 名称 |
3-[4-[(1Z,3E,5Z)-6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide |
InChI |
InChI=1S/C30H45N3.2BrH/c1-6-32(7-2)30-20-18-28(19-21-30)16-13-11-12-14-17-29-22-25-31(26-23-29)24-15-27-33(8-3,9-4)10-5;;/h11-14,16-23,25-26H,6-10,15,24,27H2,1-5H3;2*1H/q+2;;/p-2 |
InChI 键 |
AFVSZGYRRUMOFH-UHFFFAOYSA-L |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\C=C\C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



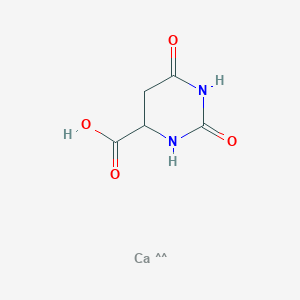
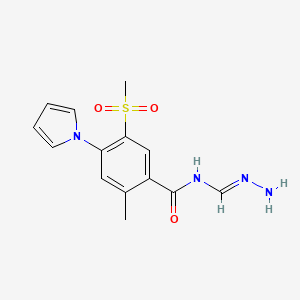

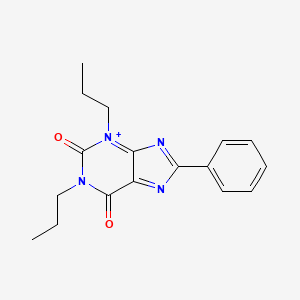
![N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide,monohydrochloride](/img/structure/B12353494.png)
![(16Z)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),5,8(26),9,11,16,21(25),22-octaene](/img/structure/B12353509.png)
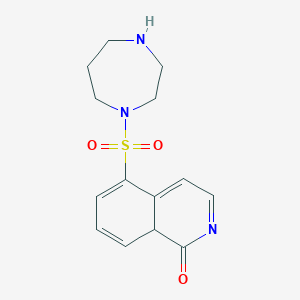
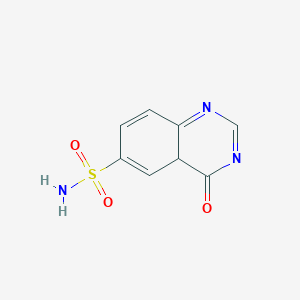



![Benzene, ethyl[(trimethoxysilyl)ethyl]-](/img/structure/B12353557.png)

